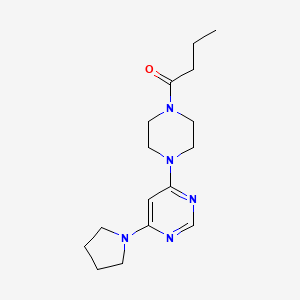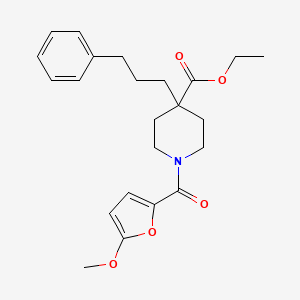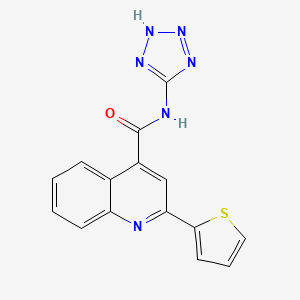
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as PP2A inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor works by binding to the catalytic subunit of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, blocking its activity. This leads to the accumulation of phosphorylated proteins, which can activate pro-apoptotic pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has also been shown to have other biochemical and physiological effects. It has been implicated in the regulation of insulin signaling, which could have implications for the treatment of diabetes. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor is its specificity for 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, which makes it a useful tool for studying the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in various biological processes. However, its potency and specificity can also be a limitation, as it may not be effective in inhibiting other phosphatases. Additionally, the toxicity of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can be a concern, as it can cause cell death in non-cancer cells at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor. One area of interest is the development of more potent and selective inhibitors that can target specific isoforms of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine. Another area of interest is the investigation of the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in other diseases, such as neurodegenerative diseases and diabetes. Finally, the development of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor as a therapeutic agent for cancer treatment is an ongoing area of research.
Méthodes De Synthèse
The synthesis of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 6-chloro-2-(1-pyrrolidinyl)pyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of protein phosphatase 2A (4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can cause cancer cells to undergo apoptosis, or programmed cell death, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-5-16(22)21-10-8-20(9-11-21)15-12-14(17-13-18-15)19-6-3-4-7-19/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLSGMSQVXGLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)

![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B6139443.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)
![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)